1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid
Overview
Description
1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to a piperazine ring, which is further complexed with oxalic acid. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine typically involves a multi-step process. One common method involves the reaction of 2-ethoxyphenol with 2-chloroethylamine to form 2-(2-ethoxyphenoxy)ethylamine. This intermediate is then reacted with 2-methoxyphenylpiperazine under controlled conditions to yield the desired compound. The final step involves the complexation with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler piperazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine
- 1-[2-(2-Methoxyphenoxy)ethyl]-4-(2-ethoxyphenyl)piperazine
- 1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-hydroxyphenyl)piperazine
Uniqueness
1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine is unique due to its specific combination of ethoxy and methoxy groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(2-ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.C2H2O4/c1-3-25-20-10-6-7-11-21(20)26-17-16-22-12-14-23(15-13-22)18-8-4-5-9-19(18)24-2;3-1(4)2(5)6/h4-11H,3,12-17H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTHSMWBHQWRGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCN(CC2)C3=CC=CC=C3OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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